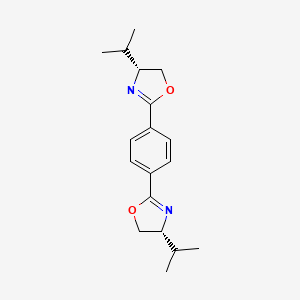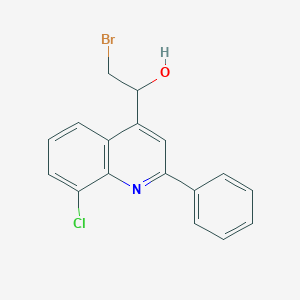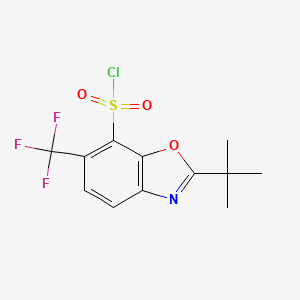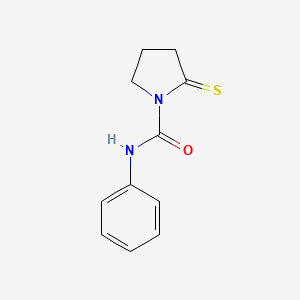![molecular formula C12H10N2S4 B12884771 3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-2H,6’H-5,5’-bi[1,4]dithiino[2,3-c]pyrrole is a heterocyclic compound characterized by its unique structure, which includes two dithiino rings fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2H,6’H-5,5’-bi[1,4]dithiino[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a dithiino precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H,6’H-5,5’-bi[1,4]dithiino[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiino rings to thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or dithiino rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
3,6-Dihydro-2H,6’H-5,5’-bi[1,4]dithiino[2,3-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3,6-Dihydro-2H,6’H-5,5’-bi[1,4]dithiino[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar heterocyclic structure and are used in various synthetic applications.
5,5′,6,6′-Tetrahydro-4H,4′H-2,2′-bipyran:
Uniqueness
3,6-Dihydro-2H,6’H-5,5’-bi[1,4]dithiino[2,3-c]pyrrole is unique due to its dual dithiino rings fused to a pyrrole ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C12H10N2S4 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
5-(3,6-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-5-yl)-6H-[1,4]dithiino[2,3-c]pyrrole |
InChI |
InChI=1S/C12H10N2S4/c1-3-17-11-7(15-1)5-13-9(11)10-12-8(6-14-10)16-2-4-18-12/h1,3,5-6,13-14H,2,4H2 |
InChI Key |
UKAQLDBJJQMBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(NC=C2S1)C3=C4C(=CN3)SC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


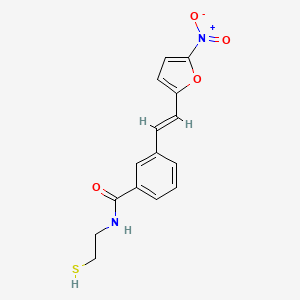
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
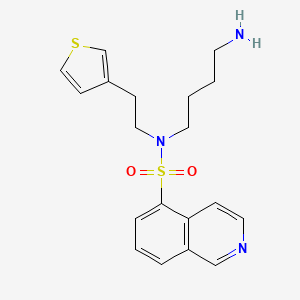

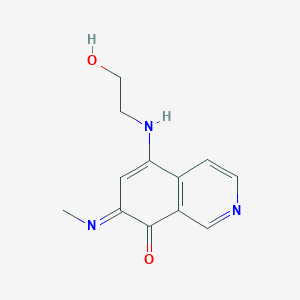
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
